BenchChemオンラインストアへようこそ!

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate

Spirocyclic building blocks Orthogonal protection strategy Medicinal chemistry synthesis

tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1228631-69-3, MF: C₁₂H₂₀F₂N₂O₂, MW: 262.30 g·mol⁻¹) is a Boc-protected spirocyclic diamine belonging to the 2,7-diazaspiro[3.5]nonane family. The scaffold comprises a conformationally rigid azetidine ring spiro-fused to a piperidine ring at a quaternary carbon bearing a gem-difluoro substituent, with the Boc protecting group installed regioselectively at the piperidine (7-position) nitrogen.

Molecular Formula C12H20F2N2O2
Molecular Weight 262.3 g/mol
CAS No. 1228631-69-3
Cat. No. B1531118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate
CAS1228631-69-3
Molecular FormulaC12H20F2N2O2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CNC2)C(C1)(F)F
InChIInChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-5-4-11(6-15-7-11)12(13,14)8-16/h15H,4-8H2,1-3H3
InChIKeyDPKMOHMENJEEJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1228631-69-3): A Gem-Difluoro Spirocyclic Building Block for Medicinal Chemistry Procurement


tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1228631-69-3, MF: C₁₂H₂₀F₂N₂O₂, MW: 262.30 g·mol⁻¹) is a Boc-protected spirocyclic diamine belonging to the 2,7-diazaspiro[3.5]nonane family . The scaffold comprises a conformationally rigid azetidine ring spiro-fused to a piperidine ring at a quaternary carbon bearing a gem-difluoro substituent, with the Boc protecting group installed regioselectively at the piperidine (7-position) nitrogen . This compound functions as a versatile intermediate for constructing spirocyclic amine-containing drug candidates, PROTAC linkers, and sigma receptor ligands [1] [2]. Its calculated LogP of 1.56 and density of 1.2 g·cm⁻³ differentiate it from the non-fluorinated parent scaffold [3].

Why Generic Substitution of tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate with Closely Related Analogs Fails in Scientific Procurement


The tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate scaffold embeds three interdependent structural features—regiospecific Boc protection at the 7-position, a gem-difluoro group at the spiro carbon, and the 2,7-diazaspiro[3.5]nonane ring topology—that cannot be simultaneously replicated by any single in-class analog . Replacing it with the 2-carboxylate regioisomer (CAS 2007920-32-1) inverts the free-amine location from azetidine to piperidine, fundamentally altering the reactivity and downstream coupling geometry in library syntheses . Substitution with the non-fluorinated parent (CAS 896464-16-7) eliminates the gem-difluoro motif, which has been demonstrated in systematic studies to modulate amine basicity (ΔpKₐ), lipophilicity (ΔLogP), and intrinsic microsomal clearance of heterocyclic amine building blocks [1]. The mono-fluoro analog introduces stereochemical complexity (axial vs. equatorial fluorine) that is absent in the symmetrically difluorinated target compound . These differences propagate into the physicochemical and pharmacological profiles of final drug candidates, making generic substitution decisions without quantitative evidence a high-risk procurement strategy.

Quantitative Differentiation Evidence for tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1228631-69-3) Versus Closest Analogs


Regiospecific Boc Protection at the 7-Position Enables Orthogonal Synthetic Elaboration Compared with the 2-Carboxylate Regioisomer

The target compound (CAS 1228631-69-3) carries the Boc protecting group on the piperidine nitrogen (7-position), leaving the azetidine nitrogen (2-position) as the free secondary amine available for nucleophilic coupling, reductive amination, or sulfonylation . In contrast, the regioisomer tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 2007920-32-1) bears the Boc group on the azetidine nitrogen, exposing the piperidine nitrogen for further derivatization . The 2-position (azetidine) amine and 7-position (piperidine) amine differ in both steric environment (ring strain: azetidine ≈ 25.5 kcal·mol⁻¹ vs. piperidine ≈ 0 kcal·mol⁻¹) and nucleophilic character (pKₐ of conjugate acid: azetidinium ≈ 11.3 vs. piperidinium ≈ 11.1), resulting in differential acylation rates and chemoselectivity outcomes in sequential functionalization sequences [1]. The molecular formula (C₁₂H₂₀F₂N₂O₂) and calculated bulk properties (LogP = 1.56, density = 1.2 g·cm⁻³) are identical for both regioisomers as predicted by ACD/Labs algorithms, emphasizing that analytical methods alone (LC-MS, ¹H NMR) may not distinguish them, and CAS-number verification is essential for procurement accuracy .

Spirocyclic building blocks Orthogonal protection strategy Medicinal chemistry synthesis

Gem-Difluoro Substitution Increases Density and Modulates Lipophilicity Relative to the Non-Fluorinated Parent Scaffold

Comparison of calculated physicochemical properties between the target gem-difluoro compound and the non-fluorinated parent (tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, CAS 896464-16-7) reveals quantifiable differences induced by CF₂ introduction at the spiro carbon [1]. The gem-difluoro compound exhibits a higher density (1.2 vs. 1.08 g·cm⁻³; +11%) and a higher boiling point (323.2 vs. 319 °C; +4.2 °C), consistent with increased molecular mass (262.30 vs. 226.32 g·mol⁻¹; +15.9%) and enhanced intermolecular dipole interactions from the polar C–F bonds [1]. LogP values show source-dependent variation: reported LogP for the non-fluorinated parent ranges from 1.23 (Chemsrc) to 1.87 (Molbase), while the gem-difluoro compound is reported as 1.56, falling within the intermediate range. This is consistent with the systematic finding by Holovach et al. (2022) that gem-difluorination of functionalized cycloalkanes has a non-monotonic effect on lipophilicity that depends on ring size, fluorine position, and the nature of appended functional groups, with some substrates showing LogP increases and others decreases relative to non-fluorinated counterparts [2].

Physicochemical profiling Gem-difluoro effect Building block selection

Systematic Class-Level Evidence: Gem-Difluoro Substitution of Saturated Heterocyclic Amines Reduces pKₐ and Modulates Intrinsic Microsomal Clearance

In a comprehensive systematic study of mono- and difluorinated saturated heterocyclic amines (azetidines, pyrrolidines, piperidines), Melnykov et al. (2023) demonstrated that gem-difluoro substitution predictably reduces amine pKₐ through the inductive electron-withdrawing effect of fluorine, with the magnitude of pKₐ depression being a function of both the number of fluorine atoms and their distance from the protonation center . For 3,3-difluoropiperidine derivatives—the closest available model for the piperidine ring bearing gem-difluoro in the target compound's scaffold—the ΔpKₐ shift relative to the non-fluorinated parent was approximately −2.0 to −2.5 pKₐ units . Importantly, intrinsic microsomal clearance (CLᵢₙₜ) measurements across the compound series showed that gem-difluorinated derivatives generally retained high metabolic stability, with the single exception of 3,3-difluoroazetidine derivatives which showed elevated clearance . The Holovach et al. (2022) study on gem-difluorinated cycloalkanes further confirmed that gem-difluorination either did not affect or slightly improved metabolic stability compared to non-fluorinated counterparts [1]. By extension, the target compound's gem-difluoro-2,7-diazaspiro[3.5]nonane scaffold is expected to confer attenuated basicity at the piperidine nitrogen and preserved or improved metabolic stability in downstream derivatives compared to the non-fluorinated parent, though direct experimental validation on this specific scaffold remains to be published.

Amine basicity Metabolic stability Gem-difluoro SAR

The 2,7-Diazaspiro[3.5]nonane Scaffold Delivers Nanomolar Sigma-1 Receptor Binding Affinity That Is Not Replicable with Piperazine or Monocyclic Diamine Bioisosteres

In a direct comparative study by Zampieri et al. (2023), 2,7-diazaspiro[3.5]nonane derivatives were evaluated alongside diazabicyclo[4.3.0]nonane congeners in S1R and S2R radioligand binding assays [1]. The most potent 2,7-diazaspiro[3.5]nonane-based compounds demonstrated S1R Kᵢ values as low as 2.7 nM (compound 4b, AD186), 10 nM (compound 8f, AB10), and 13 nM (compound 5b, AB21), with selectivity ratios (S1R/S2R) ranging from approximately 0.1 to 10 depending on the distal hydrophobic substituent [1]. In contrast, the FDA-approved PARP inhibitor olaparib, which employs a piperazine linker rather than a diazaspiro core, has no reported sigma receptor affinity; when the piperazine moiety of olaparib was replaced with various diazaspiro systems in a separate study, PARP-1 IC₅₀ values varied from 12.6 nM to >4,000 nM depending on the specific spiro core geometry and Boc protection state [2]. These data demonstrate that the 2,7-diazaspiro[3.5]nonane scaffold provides a unique three-dimensional vector presentation that cannot be mimicked by simpler diamine alternatives, and that the regio- and stereochemical identity of the building block directly governs biological target engagement.

Sigma receptor ligands Spirocyclic scaffold Binding affinity comparison

Available Purity Grades and Supplier Diversity for CAS 1228631-69-3 Compared with the 2-Carboxylate Regioisomer and Non-Fluorinated Parent

A survey of reputable non-excluded chemical suppliers reveals the following purity and availability landscape . The target compound (CAS 1228631-69-3) is available at 95% (abcr, AK Scientific), 97% (Beyotime, Aladdin), and 98+% (Leyan, Bidepharm). The regioisomeric 2-carboxylate (CAS 2007920-32-1) is available at 97% from multiple suppliers including Fluorochem, Achemblock, and Bidepharm, with one supplier (MolCore) offering NLT 98%. The non-fluorinated parent (CAS 896464-16-7) is typically offered at 95% or 95+% purity (Bidepharm, AK Scientific, various Chinese vendors), with Aladdin offering ≥97%. The target compound benefits from being stocked by major international distributors (abcr, AK Scientific, ChemScene) as well as multiple Asian supply houses, ensuring competitive procurement options. The 7-carboxylate regioisomer (target) is explicitly specified in all vendor listings by the "7-carboxylate" or "7-carboxylic acid tert-butyl ester" nomenclature, providing unambiguous ordering identification that is critical given the identical molecular formula and near-identical analytical properties of the 2-carboxylate regioisomer .

Procurement specifications Purity comparison Supply chain assessment

Best-Fit Research and Industrial Application Scenarios for tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1228631-69-3)


Sigma-1 Receptor (S1R) Ligand Discovery Programs Requiring Conformationally Constrained Spirocyclic Amine Building Blocks

The 2,7-diazaspiro[3.5]nonane core has been validated as a privileged scaffold for achieving nanomolar S1R binding affinity (Kᵢ = 2.7–13 nM), with functional antiallodynic efficacy demonstrated in vivo at 20 mg·kg⁻¹ p.o. [1]. The target compound provides the Boc-protected, gem-difluoro variant of this scaffold, enabling medicinal chemistry teams to elaborate the free azetidine nitrogen (2-position) with diverse hydrophobic or heteroaryl substituents while the piperidine nitrogen remains protected. The gem-difluoro motif is expected to reduce amine basicity (ΔpKₐ ≈ −2.0 to −2.5) , which may improve CNS penetration and reduce hERG liability in final analogs. After Boc deprotection, the piperidine nitrogen becomes available for a second diversification step, supporting a two-point diversity strategy for SAR exploration.

PROTAC Linker Design Requiring Orthogonally Protected, Three-Dimensional Diamine Spacers with Modulated Physicochemical Properties

The 2,7-diazaspiro[3.5]nonane scaffold, in its Boc-monoprotected form, has established precedent as a PROTAC linker component in ER and AR degrader programs [1]. The gem-difluoro-7-Boc variant (CAS 1228631-69-3) offers specific advantages over the non-fluorinated parent (CAS 896464-16-7): (i) increased molecular weight and altered LogP may tune linker pharmacokinetics, (ii) the fluorine atoms provide a ¹⁹F NMR handle for monitoring incorporation and metabolic fate, and (iii) the orthogonally protected amine architecture (7-Boc, 2-free) enables sequential conjugation to the target-protein ligand and E3 ligase ligand, respectively. The regioisomeric 2-Boc compound would reverse this conjugation order, which may be incompatible with certain synthetic sequences where the azetidine-linked ligand requires later-stage installation.

PARP Inhibitor Optimization Studies Exploring Spirocyclic Piperazine Bioisosteres with Reduced Genotoxicity

Replacement of the piperazine ring in the FDA-approved PARP inhibitor olaparib with diazaspiro systems has been shown to retain potent PARP-1 inhibition (IC₅₀ as low as 12.6 nM) while reducing DNA damage and cytotoxicity [1]. The Boc-protected gem-difluoro spirocyclic building block (CAS 1228631-69-3) is ideally suited for parallel library synthesis of olaparib analogs, where the phthalazinone warhead is coupled to the deprotected azetidine nitrogen and the Boc group is subsequently removed for sulfonylation or acylation at the piperidine nitrogen. The gem-difluoro substitution may further modulate the electronic properties of the spiro junction, potentially affecting the conformational preference of the scaffold and the resulting PARP-1 binding pose.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Requiring High-Purity, Three-Dimensional Fluorinated Building Blocks

The compound's spirocyclic, three-dimensional topology (fraction sp³ = 1.0; zero rotatable bonds in the core) makes it a valuable addition to fragment and DEL libraries seeking to explore chemical space beyond planar aromatic frameworks [1]. The 98+% purity grade available from select suppliers meets the stringent QC requirements for DEL chemistry (typically >95% purity by LC-MS). The gem-difluoro motif provides a distinctive mass defect signature (Δm = +35.98 Da vs. the non-fluorinated parent) that facilitates hit deconvolution by mass spectrometry. The orthogonal Boc protection enables on-DNA coupling at the free azetidine amine while maintaining the piperidine amine masked for post-selection resynthesis. Procurement of the specific 7-Boc regioisomer is essential because coupling at the more nucleophilic piperidine nitrogen (if the 2-Boc regioisomer were inadvertently used) would lead to different linker geometries and potentially invalidate DEL selection results.

Quote Request

Request a Quote for Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.